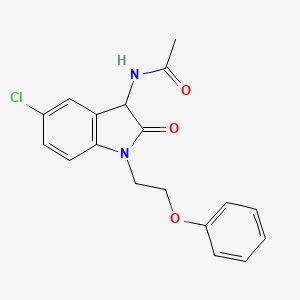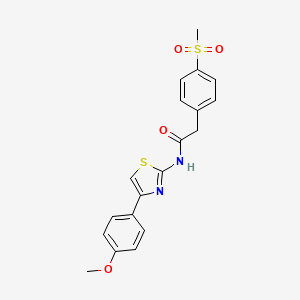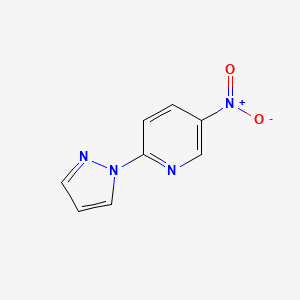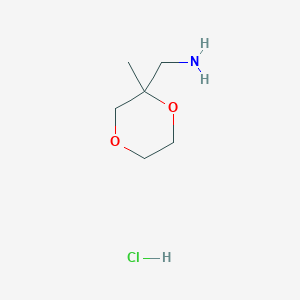
(2-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2138044-58-1 . It has a molecular weight of 167.64 and its IUPAC name is (2-methyl-1,4-dioxan-2-yl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for “(2-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride” is 1S/C6H13NO2.ClH/c1-6(4-7)5-8-2-3-9-6;/h2-5,7H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
“(2-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride” is a powder . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Photocytotoxicity and Cellular Imaging
Complexes involving similar structural moieties have been studied for their photocytotoxic properties and potential in cellular imaging. For instance, iron(III) complexes with catecholates have shown unprecedented photocytotoxicity under red light, indicating their potential for applications in light-activated therapeutic agents and imaging probes within biological systems (Basu et al., 2014).
Corrosion Inhibition
Amino acid compounds, which share functional group similarities with "(2-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride," have been studied as eco-friendly corrosion inhibitors for steel in acidic solutions. These studies explore the protective effects of organic compounds on metals, showcasing the importance of such compounds in extending the life of metal structures in corrosive environments (Yadav, Sarkar, & Purkait, 2015).
Synthesis of Novel Compounds
Research on similar compounds involves the synthesis of novel entities for various applications, including medicinal chemistry and material science. The structural versatility of compounds with 1,4-dioxan and methanamine functionalities allows for the creation of diverse chemical entities with potential biological activity or unique material properties.
Catalysis and Synthetic Applications
Compounds with dioxan and methanamine structures are often investigated in catalysis and synthetic chemistry. For example, the synthesis and hydrogenation studies of compounds bearing functionalized methylene groups indicate the role of these moieties in developing synthetic pathways for amino alcohols and related compounds, which are valuable in pharmaceutical synthesis and organic chemistry research (Sukhorukov et al., 2008).
Methylation and Esterification Techniques
The methodologies for preparing methyl esters and related transformations highlight the importance of methanamine and similar functionalities in organic synthesis. These techniques are crucial in the synthesis of esters, which are fundamental in organic chemistry, materials science, and the pharmaceutical industry (Radin, Hajra, & Akahori, 1960).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .
Propiedades
IUPAC Name |
(2-methyl-1,4-dioxan-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(4-7)5-8-2-3-9-6;/h2-5,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRQMKCUQXLDOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCO1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide](/img/structure/B2726305.png)
![N-(3-fluorophenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2726306.png)
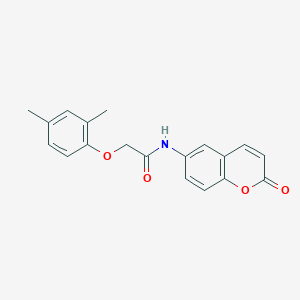
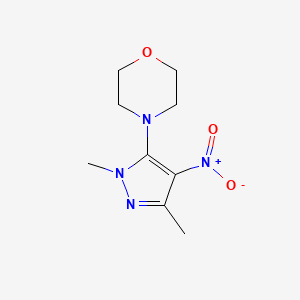
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B2726313.png)

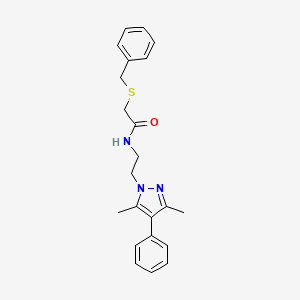
![Ethyl 5-(2-(benzylthio)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2726318.png)
![5-chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2726321.png)
![N-(2-methoxyethyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2726322.png)
